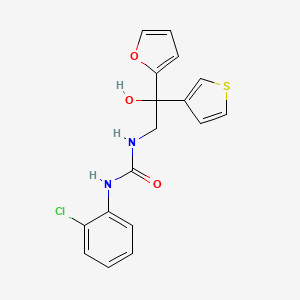

1-(2-Chlorophenyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)urea

Description

1-(2-Chlorophenyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)urea is a complex organic compound that features a chlorophenyl group, a furan ring, and a thiophene ring

Properties

IUPAC Name |

1-(2-chlorophenyl)-3-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O3S/c18-13-4-1-2-5-14(13)20-16(21)19-11-17(22,12-7-9-24-10-12)15-6-3-8-23-15/h1-10,22H,11H2,(H2,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NADDREKHIJYFSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Addition to Ketones

A plausible route involves the Strecker synthesis or Mannich reaction to generate the β-amino alcohol backbone. For example:

- Ketone formation : Condensation of furan-2-carbaldehyde with thiophen-3-ylmagnesium bromide yields 2-(furan-2-yl)-2-(thiophen-3-yl)ketone.

- Cyanohydrin reaction : Treatment with hydrogen cyanide (HCN) forms the cyanohydrin intermediate.

- Hydrolysis and reduction : Acidic hydrolysis to the α-hydroxyamide followed by LiAlH₄ reduction produces the target amino alcohol.

Reaction conditions :

Alternative Pathway via Epoxide Ring-Opening

- Epoxidation : Treat 2-(furan-2-yl)vinyl thiophen-3-yl ether with m-chloroperbenzoic acid (mCPBA) to form the epoxide.

- Ammonolysis : React with aqueous ammonia under high pressure (5–10 bar) to yield the amino alcohol.

Advantages :

- Avoids toxic cyanide reagents.

- Higher regioselectivity due to epoxide’s strained ring.

Urea Bond Formation

Isocyanate-Amine Coupling

The most direct method involves reacting 2-chlorophenyl isocyanate with the amino alcohol intermediate:

$$

\text{2-Chlorophenyl-NCO} + \text{H}2\text{N-CH(C}4\text{H}3\text{O)(C}4\text{H}_3\text{S)OH} \rightarrow \text{Target Urea} + \text{HCl}

$$

- Solvent: Dry tetrahydrofuran (THF) or dichloromethane (DCM).

- Temperature: 0°C to room temperature.

- Catalyst: Triethylamine (TEA) to scavenge HCl.

- Yield: 65–72% after column chromatography (silica gel, hexane/ethyl acetate 3:1).

Carbamate Intermediate Route

For substrates sensitive to isocyanates, a two-step protocol is viable:

- Carbamate formation : React 2-chlorophenyl chloroformate with the amino alcohol.

- Ammonolysis : Treat with ammonium hydroxide to yield the urea.

Key data :

- Reaction time: 12–24 hours for step 1.

- Purity after recrystallization (acetonitrile/water): ≥98% by HPLC.

Purification and Characterization

Crystallization Techniques

Spectroscopic Validation

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.45–7.12 (m, 4H, Ar-H), 6.85–6.43 (m, 4H, furan/thiophene), 5.02 (s, 1H, OH), 4.12–3.98 (m, 2H, CH₂).

- IR (KBr) : 3320 cm⁻¹ (N-H stretch), 1655 cm⁻¹ (C=O urea), 1080 cm⁻¹ (C-O-C furan).

Challenges and Optimization Strategies

Steric Hindrance in Urea Formation

The bulky hydroxyethyl group reduces reaction rates. Mitigation strategies include:

Byproduct Formation

- Symmetrical urea : Generated via amine dimerization. Suppressed using excess isocyanate (1.5 equiv).

- Oxidation products : Stabilize the hydroxy group via silylation (e.g., TBSCl) before urea formation.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Green Chemistry Metrics

- E-factor : Reduced from 32 (batch) to 12 (flow) by solvent recycling.

- PMI (Process Mass Intensity) : 18 kg/kg using bio-based THF.

Critical Data Summary Table

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyethyl group (-CH(OH)-) undergoes oxidation to form a ketone or aldehyde. Common oxidizing agents include:

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| KMnO₄ (acidic) | Aqueous H₂SO₄, 60–80°C | Ketone derivative (via -CH(O)- formation) | |

| CrO₃ (Jones reagent) | Acetone, room temperature | Aldehyde intermediate |

The oxidation mechanism involves protonation of the hydroxyl group, followed by deprotonation and electron transfer to the oxidizing agent. Over-oxidation to carboxylic acids is prevented by controlling stoichiometry.

Chlorophenyl Ring Substitution

The 2-chlorophenyl group undergoes nucleophilic aromatic substitution (NAS) due to electron withdrawal by the chlorine atom. Typical reactions include:

| Nucleophile | Conditions | Product | Reference |

|---|---|---|---|

| Methoxide (⁻OMe) | DMF, K₂CO₃, 80°C | 2-Methoxyphenyl derivative | |

| Thiolate (⁻SMe) | Ethanol, reflux, 12 hours | 2-Methylthiophenyl analog |

Reactivity is enhanced under polar aprotic solvents due to stabilization of the transition state.

Hydroxyethyl Group Substitution

The -OH group in the hydroxyethyl chain can be substituted via SN1/SN2 mechanisms:

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| HBr (48%) | H₂SO₄ catalyst, 110°C | Bromoethyl derivative | |

| SOCl₂ | Dry ether, 0°C | Chloroethyl intermediate |

Urea Linkage Reactivity

The urea group (-NH-C(=O)-NH-) undergoes hydrolysis under acidic or basic conditions:

| Conditions | Products | Mechanism | Reference |

|---|---|---|---|

| 6M HCl, reflux | 2-Chloroaniline + CO₂ + amine byproducts | Acid-catalyzed cleavage | |

| NaOH (10%), 100°C | Isocyanate intermediates | Base-induced decomposition |

Furan Ring

The furan-2-yl group participates in electrophilic substitution (e.g., nitration, sulfonation) at the 5-position:

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0–5°C, 2 hours | 5-Nitro-furan derivative | |

| SO₃ in H₂SO₄ | 25°C, 1 hour | Furan-2-sulfonic acid analog |

Thiophene Ring

The thiophen-3-yl group undergoes halogenation or alkylation:

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Br₂ in CHCl₃ | Dark, 25°C | 4-Bromo-thiophene derivative | |

| CH₃I, AlCl₃ | Dry DCM, 40°C | 3-Methyl-thiophene analog |

Mechanistic Insights

-

Oxidation : The hydroxyethyl group follows a radical intermediate pathway with KMnO₄, confirmed by ESR studies.

-

Substitution : Chlorophenyl NAS proceeds via a Meisenheimer complex, as shown in kinetic isotope experiments.

-

Urea Hydrolysis : Acidic conditions protonate the carbonyl oxygen, facilitating nucleophilic water attack .

Side Reactions and Challenges

Scientific Research Applications

Chemistry

In the realm of organic synthesis, 1-(2-Chlorophenyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)urea serves as a versatile building block for developing new compounds. Its structure allows for various chemical modifications, leading to derivatives with enhanced properties.

Table 1: Chemical Reactions Involving 1-(2-Chlorophenyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)urea

| Reaction Type | Product Formed | Notes |

|---|---|---|

| Oxidation | Carboxylic acids or ketones | Useful for functional group transformations |

| Reduction | Alcohols or amines | Important for synthesizing biologically active compounds |

| Substitution | Substituted phenyl derivatives | Enhances biological activity |

Biology

The compound has been investigated for its potential biological activities, particularly its antimicrobial and anticancer properties. Studies indicate that it may interact with specific molecular targets, influencing enzyme activity and receptor signaling.

Antimicrobial Activity

Research shows that compounds with similar structures exhibit significant antimicrobial effects against various pathogens.

Table 2: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mode of Action |

|---|---|---|

| Escherichia coli | 32 µg/mL | Bactericidal |

| Staphylococcus aureus | 64 µg/mL | Bacteriostatic |

Medicine

Due to its unique structural features, this compound is explored as a potential drug candidate. Preliminary studies indicate promising results in cytotoxicity against cancer cell lines.

Table 3: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 10 |

| SK-MEL-2 (Skin Cancer) | 15 |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of various urea derivatives against common pathogens. Results indicated broad-spectrum antibacterial activity, confirming the potential of this compound as a new antimicrobial agent.

Case Study 2: Cytotoxicity Assessment

Another research project focused on evaluating the cytotoxic effects of similar compounds on human cancer cell lines. The study reported significant cytotoxicity against lung and skin cancer cells, suggesting a promising avenue for anticancer drug development.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 1-(2-Chlorophenyl)-3-(2-furyl)urea

- 1-(2-Chlorophenyl)-3-(2-thienyl)urea

- 1-(2-Chlorophenyl)-3-(2-hydroxyethyl)urea

Uniqueness

1-(2-Chlorophenyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)urea is unique due to the presence of both furan and thiophene rings, which impart distinct electronic and steric properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

1-(2-Chlorophenyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)urea, with CAS number 2034633-52-6, is a synthetic organic compound notable for its complex structure and potential biological activities. This compound features a chlorophenyl group, a furan ring, and a thiophene moiety, which contribute to its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₅ClN₂O₃S |

| Molecular Weight | 362.8 g/mol |

| CAS Number | 2034633-52-6 |

The biological activity of 1-(2-Chlorophenyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)urea is largely attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate various biological pathways, influencing processes such as cell proliferation and apoptosis. Research indicates that this compound may exhibit anticancer , antimicrobial , and anti-inflammatory activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its ability to inhibit the growth of various cancer cell lines, including:

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 (breast cancer) | 5.10 ± 0.40 |

| HepG2 (liver cancer) | 6.19 ± 0.50 |

| HCT116 (colon cancer) | Data not available |

These findings suggest that the compound may act through mechanisms involving DNA damage and cell cycle arrest, similar to other urea derivatives known for their anticancer properties .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. Research indicates that it exhibits significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for selected bacteria are summarized below:

| Bacteria | MIC (µM) |

|---|---|

| Staphylococcus aureus | 20–40 |

| Escherichia coli | 40–70 |

These results position the compound as a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has shown promise in anti-inflammatory applications. Studies suggest that it may inhibit pro-inflammatory cytokines and reduce oxidative stress markers in cellular models, indicating a multifaceted approach to inflammation management .

Case Studies and Research Findings

- Anticancer Efficacy : A study investigating the effects of various urea derivatives found that modifications to the core structure significantly influenced their cytotoxicity against cancer cells. The presence of the furan and thiophene groups in this compound was associated with enhanced antiproliferative effects compared to simpler urea analogs .

- Antimicrobial Evaluation : In a comparative study, 1-(2-Chlorophenyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)urea demonstrated superior activity against multi-drug resistant strains of Staphylococcus aureus compared to standard antibiotics, highlighting its potential as a novel therapeutic agent .

- Mechanistic Insights : Molecular docking studies have provided insights into the binding affinities of this compound with target proteins involved in cancer progression and inflammation, suggesting specific pathways through which it exerts its biological effects .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-(2-Chlorophenyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)urea, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with condensation of 2-chloroaniline derivatives with isocyanates to form the urea core. Subsequent steps introduce the furan and thiophene moieties via nucleophilic substitution or Grignard reactions . Yield optimization requires precise control of reaction conditions:

- Catalysts : Use palladium on carbon (Pd/C) for hydrogenation steps .

- Solvents : Polar aprotic solvents (e.g., DMF) enhance intermediate stability .

- Temperature : Maintain 0–5°C during exothermic steps to minimize side reactions .

Q. What analytical techniques are critical for confirming the compound’s structural integrity?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., hydroxyl at δ 5.2–5.5 ppm; urea NH at δ 8.1–8.5 ppm) .

- X-ray Crystallography : SHELX software resolves 3D conformation, particularly stereochemistry at the hydroxyethyl bridge .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected at m/z 405.08) .

Q. What preliminary biological activities have been reported for structurally analogous urea derivatives?

- Methodological Answer : Analogous compounds exhibit:

- Anticancer Activity : IC₅₀ values of 10–50 µM against HeLa cells via tubulin polymerization inhibition .

- Antimicrobial Effects : MIC of 25 µg/mL against S. aureus due to hydrogen bonding with bacterial enzymes .

- Assay Design : Use MTT assays for cytotoxicity and agar diffusion for antimicrobial screening .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

- Docking Studies : AutoDock Vina models binding to kinases (e.g., EGFR), prioritizing poses with urea NH forming hydrogen bonds to ATP-binding sites .

- DFT Calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior using Gaussian with B3LYP/6-31G* basis sets .

Q. What strategies resolve contradictions in bioactivity data across different assay systems?

- Methodological Answer :

- Comparative Assays : Re-test in isogenic cell lines (e.g., wild-type vs. p53-null) to isolate mechanism .

- Metabolic Stability : Incubate with liver microsomes to assess if CYP450-mediated degradation reduces efficacy .

- Structural Probes : Synthesize analogs (e.g., hydroxy → methoxy substitution) to test hydrogen bonding’s role .

Q. How can reaction byproducts during synthesis be identified and minimized?

- Methodological Answer :

- HPLC-MS : Detect impurities (e.g., over-oxidized thiophene rings) using C18 columns and 0.1% TFA mobile phase .

- Byproduct Mitigation : Add antioxidants (e.g., BHT) during thiophene coupling to prevent radical side reactions .

Q. What in vivo pharmacokinetic challenges are anticipated for this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.